

Spectroscopic Profile of 6-Chloro-2-picoline: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Chloro-2-picoline

Cat. No.: B094459

[Get Quote](#)

This guide provides an in-depth look at the spectroscopic data of **6-Chloro-2-picoline** (also known as 2-Chloro-6-methylpyridine), a key intermediate in pharmaceutical and agrochemical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties, offering valuable data for researchers, scientists, and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique used to determine the molecular structure of a material. The following tables summarize the ^1H and ^{13}C NMR data for **6-Chloro-2-picoline**.

^1H NMR Spectral Data

Table 1: ^1H NMR Chemical Shifts for **6-Chloro-2-picoline**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.52	t	1H	H4
7.15	d	1H	H3
7.01	d	1H	H5
2.50	s	3H	CH ₃

Solvent: Chloroform-d (CDCl_3) Reference: Tetramethylsilane (TMS) Instrument: Varian CFT-20[1][2]

^{13}C NMR Spectral Data

Table 2: ^{13}C NMR Chemical Shifts for **6-Chloro-2-picoline**

Chemical Shift (δ) ppm	Assignment
158.5	C2
150.8	C6
139.1	C4
123.4	C3
119.8	C5
24.2	CH_3

Solvent: Chloroform-d (CDCl_3) Reference: Tetramethylsilane (TMS) Instrument: Varian CFT-20[1][2]

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which provides information about the presence of specific functional groups.

IR Spectral Data

Table 3: Key IR Absorption Bands for **6-Chloro-2-picoline**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3060-2920	Medium	C-H stretch (aromatic and aliphatic)
1580	Strong	C=C stretch (aromatic ring)
1560	Strong	C=N stretch (aromatic ring)
1440	Medium	C-H bend (methyl)
1140	Strong	C-Cl stretch
830	Strong	C-H out-of-plane bend

Technique: Attenuated Total Reflectance (ATR) - Neat[3] Instrument: Bruker Tensor 27 FT-IR[3]
[4]

Experimental Protocols

The following provides a generalized experimental methodology for obtaining the spectroscopic data presented above.

NMR Spectroscopy Protocol

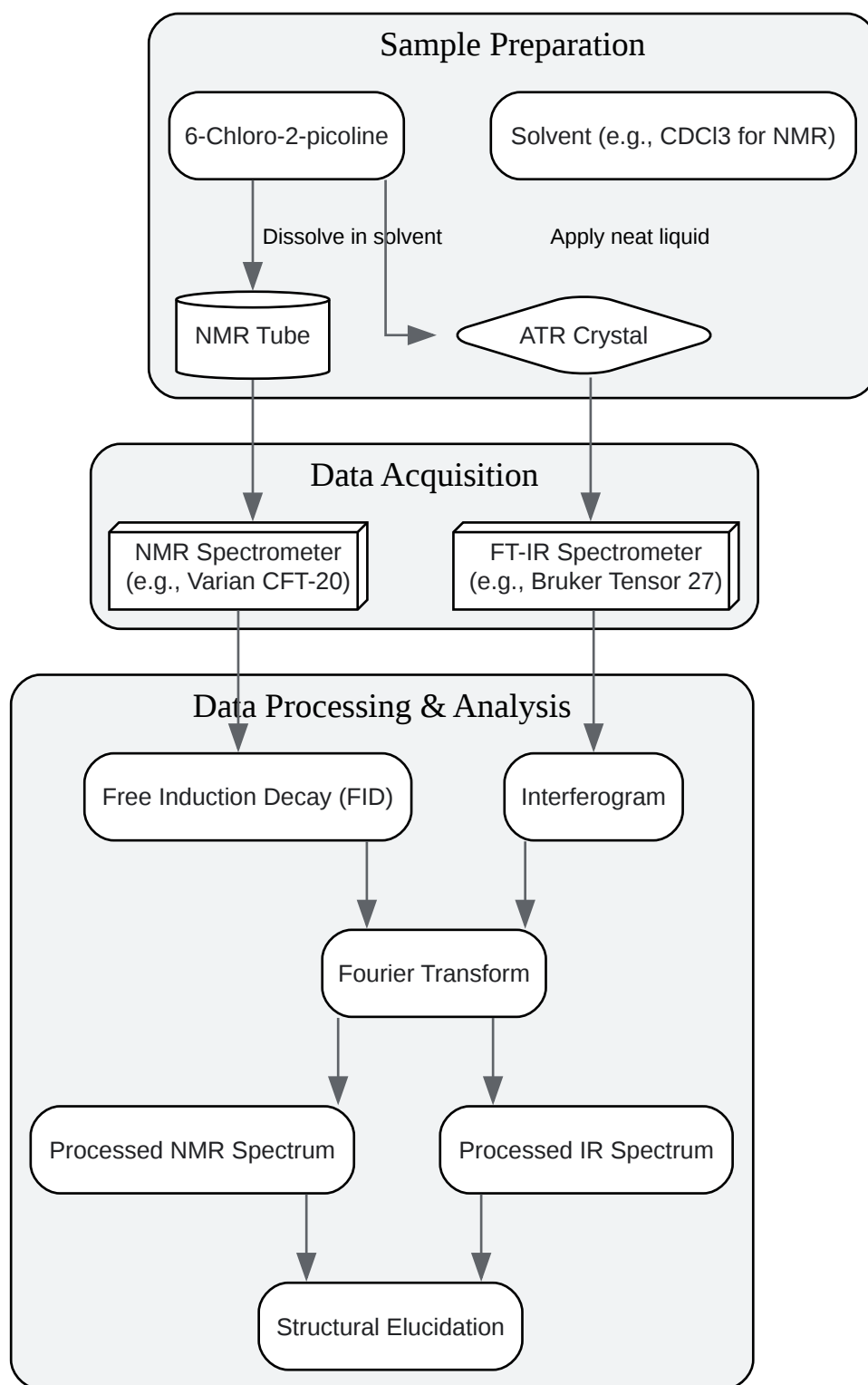
- **Sample Preparation:** A sample of **6-Chloro-2-picoline** (approximately 5-10 mg) is dissolved in deuterated chloroform (CDCl₃, approximately 0.7 mL) containing tetramethylsilane (TMS) as an internal standard.[5] The solution is then transferred to a 5 mm NMR tube.
- **Instrument Setup:** The NMR spectrometer (e.g., Varian CFT-20) is tuned and shimmed for the specific sample to ensure a homogeneous magnetic field.[6]
- **Data Acquisition:** For ¹H NMR, the spectrum is acquired using a standard pulse sequence. For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum.
[7]
- **Data Processing:** The resulting Free Induction Decay (FID) is Fourier transformed, and the spectrum is phase and baseline corrected. Chemical shifts are referenced to the TMS signal at 0 ppm.

IR Spectroscopy Protocol

- **Sample Preparation:** For the ATR-IR technique, a small drop of neat (undiluted) liquid **6-Chloro-2-picoline** is placed directly onto the ATR crystal.^[3]
- **Instrument Setup:** The background spectrum of the clean ATR crystal is recorded.
- **Data Acquisition:** The IR spectrum of the sample is then recorded by pressing the sample arm against the crystal. The instrument used for this type of analysis is typically a Fourier Transform Infrared (FT-IR) spectrometer, such as a Bruker Tensor 27.^{[3][4]}
- **Data Processing:** The final absorbance spectrum is generated by ratioing the sample spectrum against the background spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **6-Chloro-2-picoline**.



[Click to download full resolution via product page](#)

Caption: General workflow for NMR and IR spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. spectrabase.com [spectrabase.com]
- 2. spectrabase.com [spectrabase.com]
- 3. 6-Chloro-2-picoline | C₆H₆ClN | CID 87601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. spectrabase.com [spectrabase.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Isom.uthscsa.edu [isom.uthscsa.edu]
- 7. Experiments | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- To cite this document: BenchChem. [Spectroscopic Profile of 6-Chloro-2-picoline: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b094459#spectroscopic-data-of-6-chloro-2-picoline-nmr-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com